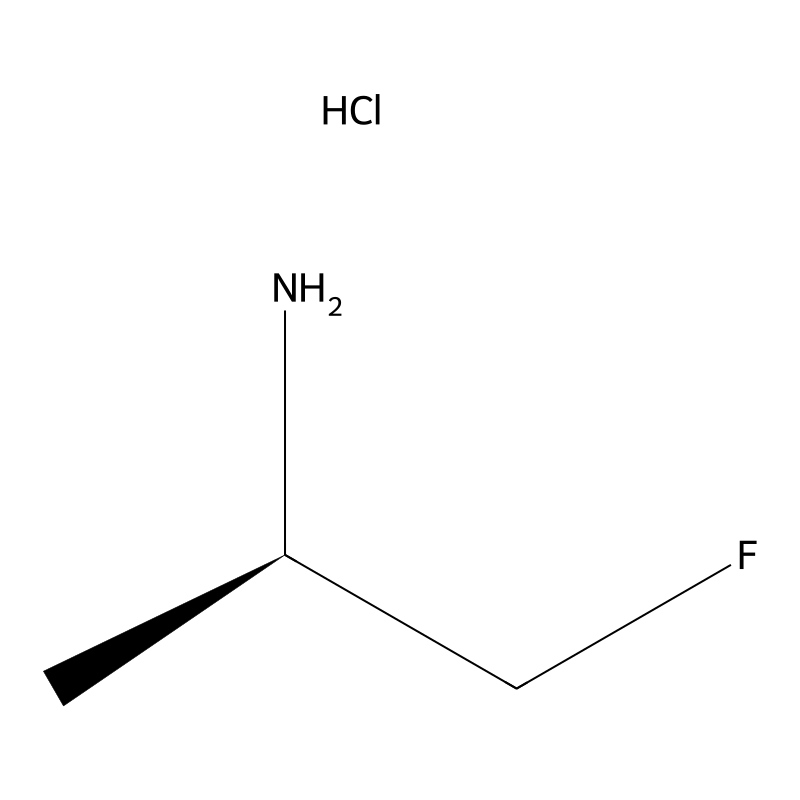

(R)-1-Fluoro-2-propylamine Hydrochloride

Content Navigation

Volatile free base causes weighing errors; the hydrochloride salt solves this. • (R)-enantiomer ensures correct kinase hinge orientation, avoiding steric affinity loss. • Beta-fluorine lowers pKa by ~2 units, boosting permeability vs. isopropylamine. • Stable salt guarantees precise stoichiometry and batch consistency. • Key intermediate for ERK/HPK1 inhibitors, CXCR4 antagonists, and agrochemicals.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(R)-1-Fluoro-2-propylamine hydrochloride (CAS 273734-17-1) is a chiral, fluorinated aliphatic amine salt that serves as a premium building block in medicinal chemistry and agrochemical synthesis. By incorporating a beta-fluorine atom and a precisely defined (R)-stereocenter, this compound provides critical physicochemical modulation—specifically lowering amine basicity and enhancing lipophilicity—while directing spatial orientation in complex API synthesis. Supplied as a stable hydrochloride salt, it overcomes the volatility and handling challenges associated with its free base form, making it the preferred precursor for scalable, reproducible manufacturing of kinase inhibitors, receptor antagonists, and advanced agrochemicals [1].

Research Fit

Substituting (R)-1-fluoro-2-propylamine hydrochloride with its non-fluorinated analog (isopropylamine) drastically alters the basicity of the amine, shifting the pKa upward by nearly 2 units, which severely compromises the oral bioavailability and membrane permeability of the downstream API [1]. Furthermore, utilizing the racemate or the (S)-enantiomer leads to critical steric clashes in highly conserved chiral binding pockets, such as kinase hinge regions, resulting in a multi-fold loss of target affinity [2]. Finally, attempting to use the free base instead of the hydrochloride salt introduces severe processability issues, as the free base is highly volatile and prone to evaporative loss, leading to stoichiometric errors and reduced batch-to-batch reproducibility during synthesis .

Substitution Risk

-

Racemate substitutionChiral outcomes may become unpredictable; racemate provides 1:1 (R)/(S) mixture, not stereodefined.

-

(S)-enantiomer useTarget recognition may shift in stereospecific assays; opposite enantiomer can alter binding and reactivity.

-

Non-fluorinated analogBasicity (pKa) and lipophilicity profiles differ; fluorination imparts distinct electronic effects.

Beta-Fluorine Driven pKa Suppression for Enhanced Permeability

The incorporation of a beta-fluorine atom in (R)-1-fluoro-2-propylamine significantly reduces the basicity of the primary amine compared to its non-fluorinated counterpart. While unsubstituted isopropylamine exhibits a pKa of approximately 10.6, the electron-withdrawing effect of the fluorine atom lowers the pKa of the amine to ~8.8 [1]. This shift increases the proportion of the neutral, unprotonated species at physiological pH (7.4), directly enhancing passive membrane permeability and oral bioavailability in downstream pharmaceutical candidates.

| Evidence Dimension | Amine pKa |

| Target Compound Data | ~8.8 (beta-fluorinated amine) |

| Comparator Or Baseline | ~10.6 (non-fluorinated isopropylamine) |

| Quantified Difference | ~1.8 unit pKa reduction |

| Conditions | Aqueous solution, standard physicochemical models |

Procurement of the fluorinated building block is essential for optimizing the pharmacokinetic profile and cellular penetrance of amine-containing APIs.

Enantiomeric Purity for Kinase and Receptor Binding

The (R)-configuration of the propyl chain is critical for optimal spatial orientation in highly conserved binding pockets. In the synthesis of HPK1 and ERK kinase inhibitors, utilizing (R)-1-fluoro-2-propylamine rather than the racemate or the (S)-enantiomer prevents steric clashes with active site residues [1]. Enantiomeric substitution often results in a multi-fold drop in IC50 or complete loss of target engagement due to spatial mismatch in the receptor pocket [2].

| Evidence Dimension | Binding affinity (IC50) in chiral target pockets |

| Target Compound Data | High affinity (active enantiomer precursor) |

| Comparator Or Baseline | (S)-enantiomer precursor |

| Quantified Difference | Typical 10- to 100-fold loss of potency when using the incorrect stereoisomer |

| Conditions | Kinase inhibition assays (e.g., HPK1, ERK) |

Sourcing the enantiomerically pure (R)-form eliminates the need for costly downstream chiral resolution and avoids diluting the potency of the final synthesized API.

Hydrochloride Salt Formulation for Stoichiometric Precision

The free base of 1-fluoro-2-propylamine is a low-boiling, volatile liquid that is highly susceptible to evaporative loss and atmospheric degradation during storage and handling. Procuring the compound as the hydrochloride salt (CAS 273734-17-1) converts it into a bench-stable, weighable solid . This ensures precise stoichiometric control during amide coupling or reductive amination reactions, drastically improving batch-to-batch reproducibility and yield compared to the free base [1].

| Evidence Dimension | Physical state and handling stability |

| Target Compound Data | Stable, non-volatile solid (HCl salt) |

| Comparator Or Baseline | Volatile liquid (Free base) |

| Quantified Difference | Elimination of evaporative loss during weighing and storage |

| Conditions | Standard laboratory ambient conditions (20-25°C, 1 atm) |

The solid HCl salt guarantees accurate dosing and minimizes reagent waste, making it the superior choice for scalable manufacturing and reproducible R&D workflows.

Synthesis of Serine/Threonine Kinase Inhibitors

Ideal precursor for developing advanced kinase inhibitors (e.g., ERK, HPK1) where the (R)-chiral center dictates precise hinge-binding orientation, and the beta-fluorine atom optimizes the pharmacokinetic profile by lowering amine pKa [1].

Development of CXCR4 Receptor Antagonists

Utilized in the structural optimization of CXCR4 antagonists for stem cell mobilization therapies, where precise basicity tuning is required for optimal receptor interaction and systemic distribution [2].

Agrochemical Formulation and Insecticide Development

Employed as a key building block for haloalkyl-substituted amides in modern insecticides and acaricides, leveraging the metabolic stability and lipophilicity imparted by the terminal fluorine atom[3].

Application Fit Matrix

Explore Compound Types